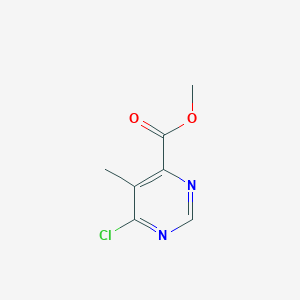

Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate

Description

Properties

IUPAC Name |

methyl 6-chloro-5-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-5(7(11)12-2)9-3-10-6(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHBTDFPNDHZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237785 | |

| Record name | Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211511-34-0 | |

| Record name | Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211511-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:

Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate has been identified as an inhibitor of hepatitis B virus (HBV) core protein. Its mechanism involves disrupting the viral replication process, making it a candidate for therapeutic use in hepatitis B treatment. A study indicated that certain derivatives of this compound exhibited potent antiviral activity, leading to further exploration in drug development for hepatitis-related conditions .

Synthesis of Bioactive Compounds:

This compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it can be modified to produce pyrimidine derivatives that exhibit anti-cancer properties. The versatility in its chemical structure allows researchers to create compounds that target specific biological pathways, enhancing their efficacy against diseases such as cancer and viral infections .

Agricultural Applications

Herbicidal Properties:

Research has shown that this compound and its derivatives can function as herbicides. They inhibit specific enzymes involved in plant growth, which makes them effective in controlling unwanted vegetation in agricultural settings. The compound's selective action minimizes damage to crops while effectively managing weed populations .

Development of Pesticides:

The compound is also utilized in the formulation of pesticides. Its ability to interact with biological systems makes it suitable for developing agrochemicals that protect crops from pests while maintaining environmental safety standards .

Synthesis and Reaction Conditions

The synthesis of this compound can be achieved through various chemical reactions. Below is a summary of common synthesis methods along with their yields:

| Method | Yield (%) | Conditions |

|---|---|---|

| Reaction with cesium carbonate | 93% | DMF, 20°C, 5 hours |

| Microwave-assisted synthesis | 86% | Isopropanol, HCl, 95°C, 15 minutes |

| Pd-catalyzed coupling reaction | Variable | Dioxane, nitrogen atmosphere, heated |

These methods highlight the compound's synthetic flexibility and efficiency under different conditions.

Case Studies

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral properties of this compound demonstrated its effectiveness against HBV in vitro. The results showed a significant reduction in viral load when treated with the compound compared to control groups, suggesting potential for clinical application .

Case Study 2: Herbicidal Effects

In agricultural trials, formulations containing this compound were tested against common weeds. The results indicated a marked decrease in weed biomass without affecting crop yield, showcasing its potential as an environmentally friendly herbicide .

Mechanism of Action

The mechanism by which Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with enzymes or receptors involved in metabolic pathways. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

The positional arrangement of substituents on the pyrimidine ring significantly influences chemical behavior. Key comparisons include:

a) Methyl 4-chloro-6-methylpyrimidine-5-carboxylate ()

- Molecular Formula : C₇H₇ClN₂O₂ (identical to the target compound).

- Substituent Positions : Chloro (C4), methyl (C6), and carboxylate (C5).

- Impact: The inverted positions of chloro and methyl groups alter electronic distribution.

b) 6-Chloro-4-hydroxypyrimidine ()

- Molecular Formula : C₄H₃ClN₂O.

- Substituents : Hydroxyl (C4) and chloro (C6).

- Impact : The absence of a methyl group and carboxylate ester reduces steric bulk and polarity. The hydroxyl group increases hydrogen-bonding capacity, which could enhance solubility in polar solvents compared to the target compound’s ester group .

Functional Group Variations

a) Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate ()

- Key Features : Fluorophenyl (C4), methylsulfonyl (C2), and carboxylate (C5).

- The methylsulfonyl group at C2 further increases electrophilicity, contrasting with the target compound’s simpler chloro-methyl substitution. This compound’s crystal structure also shows intramolecular C–H···O hydrogen bonds, influencing solid-state packing .

b) Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate ()

- Key Features : Thioxo (C2), chlorophenyl (C4), and carboxylate (C5).

- Impact: The thioxo group (C=S) enhances nucleophilicity at C2, enabling metal coordination or redox activity absent in the target compound.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Compound | Molecular Formula | Key Functional Groups | Notable Properties |

|---|---|---|---|

| Target Compound | C₇H₇ClN₂O₂ | Cl (C6), CH₃ (C5), COOCH₃ (C4) | Moderate polarity, ester hydrolysis |

| Methyl 4-chloro-6-methylpyrimidine-5-carboxylate | C₇H₇ClN₂O₂ | Cl (C4), CH₃ (C6), COOCH₃ (C5) | Similar polarity, altered reactivity |

| 6-Chloro-4-hydroxypyrimidine | C₄H₃ClN₂O | Cl (C6), OH (C4) | High solubility in polar solvents |

| Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate | C₁₆H₁₇FN₂O₄S | F (C4), SO₂CH₃ (C2), COOCH₃ (C5) | High electrophilicity, stable crystal packing |

Biological Activity

Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its anti-tumor, anti-inflammatory, and antiviral activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered heterocyclic structure containing nitrogen atoms. The presence of substituents at various positions on the pyrimidine ring enhances its biological activity. The compound can be synthesized through various methods, which have been documented in recent literature.

1. Anti-Tumor Activity

Pyrimidine derivatives, including this compound, have shown significant anti-tumor properties. Research indicates that compounds in this class can inhibit tumor cell proliferation by interfering with key cellular pathways.

- Mechanism of Action : The compound may act by competing with nucleic acids or disrupting normal biosynthesis processes essential for tumor growth. It has been shown to inhibit cell cycle proteins and enzymes involved in tumor metabolism .

- Case Study : In vitro studies demonstrated that this compound exhibited potent inhibitory effects on various cancer cell lines, with an IC50 value indicating strong activity against MDA-MB-231 cells (a triple-negative breast cancer model) compared to non-cancerous cells .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | High |

| MCF10A | >2 | Low |

2. Anti-Inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrimidines are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Research Findings : Studies reported that this compound demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 28.39 | 23.8 |

| Celecoxib | 0.04 | 0.04 |

3. Antiviral Activity

Recent studies have explored the antiviral potential of pyrimidine derivatives against various viral infections.

- Efficacy : this compound exhibited antiviral activity against influenza viruses, demonstrating a reduction in viral load in infected models .

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile, with no acute toxicity observed in animal models at doses up to 2000 mg/kg . This safety data is crucial for further development and potential clinical applications.

Preparation Methods

Preparation via Sodium Methoxide in Methanol

One documented method involves the reaction of methyl 6-chloro-5-nitronicotinate with sodium methoxide in anhydrous methanol. This reaction proceeds as follows:

- Reagents and Conditions: Sodium methoxide (1 M solution) is slowly added to a stirred solution of methyl 6-chloro-5-nitronicotinate in anhydrous methanol.

- Reaction Time: The mixture is stirred for approximately 8 hours.

- Work-up: After concentration, the residue is treated with water and extracted with ethyl acetate. The organic layer is washed, decolorized with charcoal, and dried over magnesium sulfate.

- Product Isolation: Concentration yields methyl 6-methoxy-5-nitronicotinate, which can be recrystallized from cyclohexane to obtain white needles with a melting point of 118-119°C.

This method highlights the nucleophilic substitution at the 6-position, replacing nitro groups or other substituents with methoxy groups, which can be further transformed to methyl groups if required.

Preparation Using Triethylamine and Mercapto-Acetic Acid Methyl Ester

Another synthetic route involves the reaction of 6-chloro-5-nitro-nicotinic acid methyl ester with mercapto-acetic acid methyl ester in the presence of triethylamine:

- Reagents and Conditions: The reaction is conducted in dichloromethane at 20°C for 1 hour with triethylamine as a base.

- Work-up: After reaction completion, the mixture is evaporated to dryness, treated with sodium bicarbonate solution, extracted with dichloromethane, dried over anhydrous sodium sulfate, and evaporated to yield a solid product.

- Characterization: The product shows a mass spectrometry (positive ion electrospray) peak at m/z 287 (MH+).

This method is useful for introducing methylthio substituents at the 6-position, which can be further manipulated to obtain the methyl substituent via reduction or other transformations.

Preparation Using N-Ethyl-N,N-Diisopropylamine in Methanol

In a related approach, 6-chloro-5-nitro-nicotinic acid methyl ester reacts with 4-benzyloxyaniline hydrochloride in methanol with N-ethyl-N,N-diisopropylamine as the base:

- Reagents and Conditions: The reaction is stirred at room temperature overnight.

- Outcome: A red solid precipitates, which can be isolated by filtration.

- Characterization: Mass spectrometry and NMR confirm the product structure, with characteristic peaks indicating successful substitution.

This method is indicative of amine coupling reactions on the pyrimidine ring, potentially useful for modifying the 5-position substituent before methylation.

Summary Table of Preparation Methods

| Method | Reagents | Solvent | Conditions | Product/Notes | Yield/Characterization |

|---|---|---|---|---|---|

| Sodium methoxide reaction | Sodium methoxide, methyl 6-chloro-5-nitronicotinate | Anhydrous methanol | Stir 8 h, room temp | Methyl 6-methoxy-5-nitronicotinate, recrystallized | White needles, m.p. 118-119°C |

| Triethylamine + mercapto-acetic acid methyl ester | Triethylamine, mercapto-acetic acid methyl ester, 6-chloro-5-nitro-nicotinic acid methyl ester | Dichloromethane | 1 h, 20°C | Methylthio derivative, m/z 287 (MH+) | Solid isolated post extraction |

| N-Ethyl-N,N-diisopropylamine + 4-benzyloxyaniline hydrochloride | N-Ethyl-N,N-diisopropylamine, 4-benzyloxyaniline hydrochloride, 6-chloro-5-nitro-nicotinic acid methyl ester | Methanol | Overnight, room temp | Amine-substituted derivative | Red solid, MS and NMR confirmed |

Analytical and Research Findings

- The substitution reactions are generally nucleophilic aromatic substitutions facilitated by the electron-withdrawing nitro and chloro groups on the pyrimidine ring.

- The presence of bases such as sodium methoxide or triethylamine is critical to activate the nucleophile and facilitate substitution.

- Purification typically involves solvent extraction, drying agents like magnesium sulfate or sodium sulfate, and recrystallization to obtain pure crystalline products.

- Mass spectrometry and NMR spectroscopy are essential for confirming the molecular structure and substitution pattern.

- Melting points and crystallization behavior provide additional physical characterization data.

Q & A

Q. What are common synthetic routes for preparing Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, such as chlorination of precursor pyrimidines followed by carboxylation. For example, chlorination with POCl₃ or SOCl₂ is a key step for introducing chlorine at the 6-position, as seen in analogous pyrimidine derivatives . Yield optimization often requires careful control of reaction conditions (temperature, stoichiometry) and purification via column chromatography. The Biginelli reaction, a one-pot cyclocondensation, is also a foundational method for pyrimidine scaffolds, though regioselectivity must be verified using NMR and LC-MS .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : To confirm substituent positions and monitor regioselectivity (e.g., ¹H/¹³C NMR for methyl and carboxylate groups) .

- X-ray Crystallography : For unambiguous structural determination, as demonstrated in studies of related fluorophenyl-pyrimidine carboxylates .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- HPLC : For assessing purity (>95% is standard in research-grade syntheses) .

Q. What safety protocols are recommended for handling this compound and its synthetic intermediates?

Methodological Answer: Chlorinated pyrimidines may release toxic gases (e.g., HCl) during synthesis. Use fume hoods, PPE, and inert atmospheres for moisture-sensitive steps . Waste containing halogenated byproducts should be segregated and disposed via licensed chemical waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structural analysis?

Methodological Answer: Software suites like SHELXL are critical for refining disordered structures. For twinned crystals, algorithms in SHELXD can deconvolute overlapping reflections. Advanced strategies include high-resolution data collection (synchrotron sources) and applying restraints to bond lengths/angles during refinement . Case studies on fluorinated pyrimidines highlight the importance of validating hydrogen-bonding networks against density maps .

Q. What methodologies are employed to investigate hydrogen-bonding patterns and their impact on crystal packing?

Methodological Answer: Graph set analysis (G. R. Desiraju’s formalism) is used to classify hydrogen-bonding motifs (e.g., chains, rings). For example, in pyrimidine carboxylates, intermolecular O–H···N and C–H···O interactions often stabilize layered structures. Computational tools like Mercury (CCDC) visualize these networks, while Etter’s rules predict packing motifs from synthon interactions .

Q. How can regioselectivity challenges during functionalization (e.g., amidation or alkylation) be addressed?

Methodological Answer: Regioselectivity is influenced by electronic (e.g., electron-withdrawing carboxylate) and steric factors. For example, the 4-carboxylate group in this compound directs electrophilic attacks to the 2-position. Protecting group strategies (e.g., tert-butyl esters) or directing groups (e.g., boronic acids) can enhance selectivity, as shown in analogous dihydropyrimidine syntheses .

Q. How can computational modeling (e.g., DFT or MD) predict reactivity or biological activity?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., kinases), leveraging crystallographic data from homologs like α7 nicotinic receptors . MD simulations assess conformational stability in solvent environments .

Q. What strategies validate the compound’s stability under experimental conditions (e.g., catalysis or biological assays)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.